Cas no 2172566-44-6 (6-(3-fluoropropyl)pyridine-3-carboxylic acid)

6-(3-fluoropropyl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-(3-fluoropropyl)pyridine-3-carboxylic acid
- 2172566-44-6
- EN300-1628280
-
- インチ: 1S/C9H10FNO2/c10-5-1-2-8-4-3-7(6-11-8)9(12)13/h3-4,6H,1-2,5H2,(H,12,13)
- InChIKey: IBVWNASMXWNDKH-UHFFFAOYSA-N
- SMILES: FCCCC1C=CC(C(=O)O)=CN=1
計算された属性
- 精确分子量: 183.06955672g/mol
- 同位素质量: 183.06955672g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 175
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 50.2Ų
6-(3-fluoropropyl)pyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1628280-1.0g |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 1g |
$871.0 | 2023-06-04 | ||
Enamine | EN300-1628280-5.0g |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 5g |
$2525.0 | 2023-06-04 | ||
Enamine | EN300-1628280-0.05g |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 0.05g |
$732.0 | 2023-06-04 | ||
Enamine | EN300-1628280-0.25g |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 0.25g |
$801.0 | 2023-06-04 | ||
Enamine | EN300-1628280-50mg |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 50mg |
$1008.0 | 2023-09-22 | ||
Enamine | EN300-1628280-100mg |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 100mg |
$1056.0 | 2023-09-22 | ||
Enamine | EN300-1628280-500mg |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 500mg |
$1152.0 | 2023-09-22 | ||
Enamine | EN300-1628280-5000mg |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 5000mg |
$3479.0 | 2023-09-22 | ||
Enamine | EN300-1628280-2.5g |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 2.5g |
$1707.0 | 2023-06-04 | ||
Enamine | EN300-1628280-1000mg |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 1000mg |
$1200.0 | 2023-09-22 |
6-(3-fluoropropyl)pyridine-3-carboxylic acid 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
6-(3-fluoropropyl)pyridine-3-carboxylic acidに関する追加情報
Introduction to 6-(3-Fluoropropyl)pyridine-3-carboxylic Acid (CAS No. 2172566-44-6)
6-(3-Fluoropropyl)pyridine-3-carboxylic acid (CAS No. 2172566-44-6) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a 3-fluoropropyl group and a carboxylic acid moiety. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of more complex molecules.
The pyridine ring is a fundamental building block in many biologically active compounds, and the presence of the 3-fluoropropyl substituent introduces additional complexity and functionality. Fluorine atoms are known for their ability to modulate the electronic properties of molecules, influencing their reactivity, solubility, and biological activity. The carboxylic acid group, on the other hand, provides a versatile functional handle for further chemical modifications, such as esterification, amide formation, and metal complexation.
Recent research has highlighted the potential of 6-(3-Fluoropropyl)pyridine-3-carboxylic acid in the development of novel therapeutic agents. For instance, studies have shown that this compound can serve as a key intermediate in the synthesis of drugs targeting specific enzymes or receptors involved in various diseases. One notable application is in the field of oncology, where derivatives of this compound have been explored for their antitumor activity. The ability to fine-tune the structure of these derivatives through strategic modifications can lead to improved pharmacological profiles and reduced side effects.
In addition to its pharmaceutical applications, 6-(3-Fluoropropyl)pyridine-3-carboxylic acid has also found use in the development of agrochemicals. The unique combination of functional groups makes it an attractive candidate for the synthesis of herbicides and fungicides with enhanced efficacy and reduced environmental impact. Researchers have reported that derivatives of this compound exhibit potent herbicidal activity against a wide range of weed species, making them valuable tools in modern agriculture.
From a materials science perspective, 6-(3-Fluoropropyl)pyridine-3-carboxylic acid has been investigated for its potential use in the synthesis of functional polymers and coatings. The presence of the carboxylic acid group allows for easy incorporation into polymer backbones or cross-linking reactions, leading to materials with tailored properties such as improved mechanical strength, thermal stability, and chemical resistance. These materials have applications in various industries, including electronics, automotive, and construction.
The synthesis of 6-(3-Fluoropropyl)pyridine-3-carboxylic acid typically involves multistep procedures that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halopyridines followed by carboxylation steps. Advances in catalytic methods have also facilitated more efficient and environmentally friendly syntheses, reducing waste and improving overall process sustainability.
In conclusion, 6-(3-Fluoropropyl)pyridine-3-carboxylic acid (CAS No. 2172566-44-6) is a versatile compound with a wide range of potential applications across multiple fields. Its unique molecular structure and functional groups make it an attractive intermediate for the development of novel drugs, agrochemicals, and functional materials. Ongoing research continues to uncover new possibilities for this compound, further cementing its importance in modern chemistry and related disciplines.
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